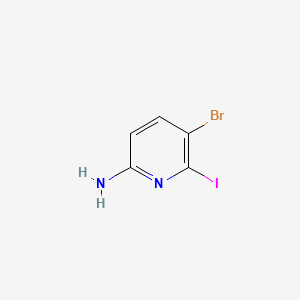

5-Bromo-6-iodopyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

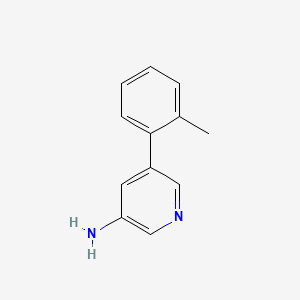

5-Bromo-6-iodopyridin-2-amine is a chemical compound with the molecular formula C5H4BrIN2 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H4BrIN2/c6-3-1-2-4 (8)9-5 (3)7/h1-2H, (H2,8,9) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 298.91 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Catalytic Reactions and Functionalization

Copper-catalyzed selective C–N bond formation uses 5-bromo-6-iodopyridin-2-amine derivatives to achieve excellent yields in amination reactions. This process is notable for its selective amination at the C-5 position of 2-bromo-5-iodopyridine, demonstrating the compound's utility in mild and economical coupling reactions (Roy et al., 2017).

Synthesis of Functionalized Pyridines

This compound is utilized in the synthesis of polydendate ligands bearing 5′-substituted-6-carboxylic-2,2′-bipyridine subunits. This involves a series of functionalizations and nucleophilic substitutions, showcasing the compound's role in creating complex ligand structures for further chemical applications (Charbonnière et al., 2002).

Development of Multifunctionalized Bipyridine Ligands

The synthesis of flexible polydendate ligands incorporating this compound demonstrates the compound's utility in the preparation of multifunctionalized bipyridine ligands. These ligands are crucial in the development of coordination complexes and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation processes (Charbonnière, Weibel, & Ziessel, 2002).

Aminocarbonylation Reactions

The compound's derivatives have shown high reactivity and selectivity in palladium-catalyzed aminocarbonylation reactions. These reactions are essential for synthesizing amides and amines, which are foundational structures in developing pharmaceuticals and agrochemicals (Takács et al., 2012).

Synthesis of Anticancer Agents

This compound serves as a key intermediate in the synthesis of Lonafarnib, a potent anticancer agent. This highlights its significant role in medicinal chemistry, where the ability to introduce functional groups through selective reactions can lead to the development of new therapeutic molecules (Song et al., 2004).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds are often used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of carbon–carbon bonds .

Propiedades

IUPAC Name |

5-bromo-6-iodopyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQPGYLGRNLJKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676533 |

Source

|

| Record name | 5-Bromo-6-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-35-3 |

Source

|

| Record name | 5-Bromo-6-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B571974.png)

![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B571985.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B571992.png)

![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)